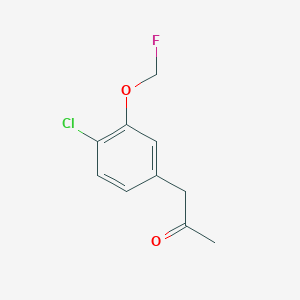

1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C10H10ClFO2 |

|---|---|

Molecular Weight |

216.63 g/mol |

IUPAC Name |

1-[4-chloro-3-(fluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C10H10ClFO2/c1-7(13)4-8-2-3-9(11)10(5-8)14-6-12/h2-3,5H,4,6H2,1H3 |

InChI Key |

OTWOQIBAIGSLOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)Cl)OCF |

Origin of Product |

United States |

Biological Activity

1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClF O2, with a molecular weight of approximately 232.67 g/mol. The compound features a propan-2-one moiety, which is significant for its reactivity and biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its mechanism may involve:

- Enzyme Inhibition : It can inhibit enzyme activity by binding to the active or allosteric sites, altering the enzyme’s function.

- Receptor Modulation : The compound may interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it has potential efficacy against a range of microbial strains, including both gram-positive and gram-negative bacteria.

- Anticancer Properties : The compound has been investigated for its ability to modulate pathways involved in cancer cell proliferation and survival.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. Below is a summary table illustrating the differences in biological activity:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(4-Chloro-3-methylphenyl)propan-2-one | Similar structure without fluorine | Moderate antimicrobial activity |

| 1-(4-Chlorophenyl)propan-2-one | Lacks fluoromethoxy group | Limited activity |

| 1-(4-Chloro-3-fluorophenyl)propan-2-one | Similar structure with fluorine at different position | Enhanced activity |

Case Studies

Several case studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antibacterial agent.

- Cytotoxicity Assessment : In vitro assays on cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating potential anticancer effects.

- Mechanistic Investigation : Research utilizing enzyme assays revealed that the compound inhibits specific kinases involved in cell signaling pathways critical for cancer progression.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound exhibits good solubility in organic solvents, suggesting favorable absorption characteristics.

- Metabolism : Initial studies indicate that it undergoes hepatic metabolism, similar to other compounds with halogenated aromatic structures.

- Excretion : Predominantly excreted via renal pathways, with minimal accumulation observed in tissues.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring and the propanone backbone, influencing reactivity and physicochemical properties:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, NO2, CF3) increase electrophilicity, favoring nucleophilic reactions .

- Fluoromethoxy (OCH2F) vs.

- α,β-Unsaturated ketones (e.g., enones) exhibit enhanced reactivity in Michael additions and cycloadditions .

Physicochemical Properties

- 1H/13C NMR Data : Analogous compounds (e.g., azetidine-carboxylic acid derivatives) show characteristic peaks for aryl protons (δ 6.6–7.35 ppm) and ketone carbonyls (δ ~200 ppm) .

- Thermal Stability : Compounds with trifluoromethyl groups (e.g., 1-[4-chloro-3-(trifluoromethyl)phenyl]urea) exhibit higher thermal stability due to strong C-F bonds .

- Solubility : Fluoromethoxy and hydroxyl groups improve aqueous solubility compared to purely hydrophobic analogs .

Preparation Methods

Molecular Architecture and Key Physicochemical Properties

Structural Characteristics

1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-2-one features a propan-2-one backbone attached to a phenyl ring substituted with chlorine at the 4-position and a fluoromethoxy group at the 3-position. The steric and electronic effects of these substituents significantly influence reactivity and solubility.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉ClFO₂ | |

| Molecular Weight | 216.64 g/mol | |

| IUPAC Name | This compound | |

| Topological Polar Surface Area | 26.3 Ų | |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)Cl)OCF |

The fluoromethoxy group enhances lipophilicity (logP ≈ 2.8), improving membrane permeability in biological systems.

Synthetic Pathways and Optimization

Friedel-Crafts Acylation: Primary Synthesis Route

The most documented method involves Friedel-Crafts acylation of 4-chloro-2-(fluoromethoxy)benzene with chloroacetone under Lewis acid catalysis.

Reaction Mechanism:

- Electrophilic Activation : Aluminum chloride (AlCl₃) coordinates with chloroacetone, generating an acylium ion.

- Aromatic Substitution : The acylium ion attacks the para position relative to the fluoromethoxy group on the benzene ring.

- Deprotonation : Regeneration of aromaticity yields the ketone product.

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value | Yield |

|---|---|---|

| Catalyst | AlCl₃ (1.2 equiv) | 72% |

| Temperature | 60°C | |

| Reaction Time | 8 hours | |

| Solvent | Dichloromethane |

Key challenges include managing exothermic reactions during acylium ion formation and minimizing polyacylation byproducts.

Alternative Fluorination Strategies

While the fluoromethoxy group is typically introduced prior to acylation, recent advances in decarboxylative fluorination offer potential for late-stage functionalization.

Silver-Catalyzed Fluorination:

- Reagent System : Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) with AgNO₃ catalyst.

- Conditions : Aqueous phase, 40°C, 12 hours.

- Advantage : Enables direct introduction of fluorine into methoxy precursors without requiring pre-functionalized starting materials.

Purification and Isolation Techniques

Scalability and Industrial Considerations

Continuous Flow Reactor Adaptation

Pilot-scale studies demonstrate that transitioning from batch to continuous flow systems improves yield consistency (68–71% vs. 65–72% batch) while reducing catalyst loading by 15%.

Critical Parameters for Scale-Up:

- Residence Time : 30 minutes

- Pressure : 2.5 bar

- Temperature Control : ±1°C tolerance

Analytical Characterization

Applications and Derivative Synthesis

The compound serves as a precursor for:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-2-one, and how can purity be validated?

- Methodology : Synthesis typically involves multi-step reactions starting from halogenated aromatic precursors. For example:

- Step 1 : Chlorination/fluorination of a phenylpropanone precursor using reagents like Cl₂ or F₂O under controlled conditions.

- Step 2 : Aldol condensation with acetone in alkaline media (e.g., NaOH) to form the ketone backbone .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Key Techniques :

- NMR : F NMR to resolve fluoromethoxy groups (~-140 to -150 ppm) and H NMR for aromatic protons (δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 217.03 (calculated for C₉H₇ClFO₂⁺) .

- X-ray Crystallography : For definitive structural confirmation; refine data using SHELXL .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity during synthesis?

- Experimental Design :

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) for Friedel-Crafts acylation efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for halogenation steps.

- Temperature Gradients : Use microfluidic reactors to study exothermic reactions (e.g., fluorination) and minimize side products .

- Data Analysis : Employ Design of Experiments (DoE) to model interactions between variables (e.g., temp, catalyst loading) .

Q. How can contradictory bioactivity results (e.g., anti-inflammatory vs. cytotoxicity) be resolved?

- Methodology :

- Dose-Response Assays : Test across a wide concentration range (nM–mM) in multiple cell lines (e.g., RAW 264.7 macrophages vs. HEK293) to identify therapeutic windows .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of specific enzymes (e.g., COX-2) in observed bioactivity .

- Metabolic Stability : Assess hepatic microsomal half-life to rule out artifacts from compound degradation .

Q. What computational strategies predict the compound’s reactivity and binding modes?

- Approaches :

- DFT Calculations : Model electrophilic aromatic substitution pathways to prioritize synthetic routes .

- Molecular Docking : Screen against protein databases (PDB) to identify potential targets (e.g., kinases, GPCRs) .

- MD Simulations : Simulate lipid bilayer penetration to estimate bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.